Benzene, 1-(diethoxymethyl)-2-ethynyl-
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Overview
Description
Benzene, 1-(diethoxymethyl)-2-ethynyl- is an organic compound with a unique structure that combines an ethynyl group and a diethoxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(diethoxymethyl)-2-ethynyl- typically involves the introduction of the ethynyl and diethoxymethyl groups onto a benzene ring. One common method is the alkylation of benzene derivatives using ethynyl and diethoxymethyl reagents under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with an ethynyl halide and a diethoxymethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(diethoxymethyl)-2-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the benzene ring reacts with electrophiles.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds, while the diethoxymethyl group can be reduced to form alcohols.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens and hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Halogenated or nitrated benzene derivatives.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Benzene, 1-(diethoxymethyl)-2-ethynyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-(diethoxymethyl)-2-ethynyl- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethoxymethyl group can form hydrogen bonds with nucleophiles. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(methoxymethyl)-2-ethynyl-
- Benzene, 1-(ethoxymethyl)-2-propynyl-
- Benzene, 1-(diethoxymethyl)-3-ethynyl-
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
38846-63-8 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(diethoxymethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-11-9-7-8-10-12(11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3 |
InChI Key |
GQKJFIWGPWTOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1C#C)OCC |
Origin of Product |
United States |
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